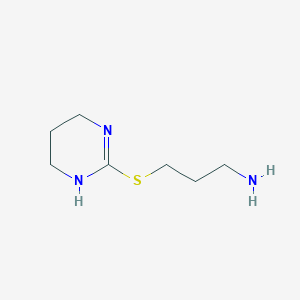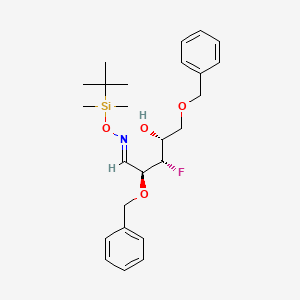
2-Fluoro-4-(2-thienyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(2-thienyl)aniline is an organic compound that features a fluorine atom and a thienyl group attached to an aniline core
Méthodes De Préparation
The synthesis of 2-Fluoro-4-(2-thienyl)aniline can be achieved through several routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another approach involves the direct fluorination of 4-(2-thienyl)aniline using appropriate fluorinating agents.
Analyse Des Réactions Chimiques
2-Fluoro-4-(2-thienyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine or thienyl positions, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Applications De Recherche Scientifique
2-Fluoro-4-(2-thienyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-(2-thienyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of enzymatic activity, receptor binding, and signal transduction .
Comparaison Avec Des Composés Similaires
2-Fluoro-4-(2-thienyl)aniline can be compared to other similar compounds, such as:
2-Fluoroaniline: Lacks the thienyl group, making it less versatile in certain applications.
4-(2-Thienyl)aniline: Lacks the fluorine atom, which can affect its reactivity and binding properties.
Thiophene derivatives: These compounds share the thienyl group but may have different substituents that alter their chemical and biological properties.
The uniqueness of this compound lies in the combination of the fluorine atom and the thienyl group, which imparts distinct chemical reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C10H8FNS |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
2-fluoro-4-thiophen-2-ylaniline |
InChI |
InChI=1S/C10H8FNS/c11-8-6-7(3-4-9(8)12)10-2-1-5-13-10/h1-6H,12H2 |
Clé InChI |
KIEWKBQCVLLFFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CC(=C(C=C2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


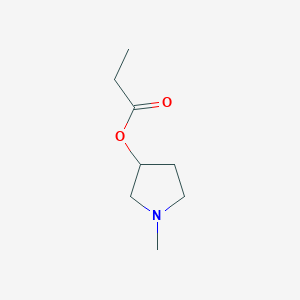
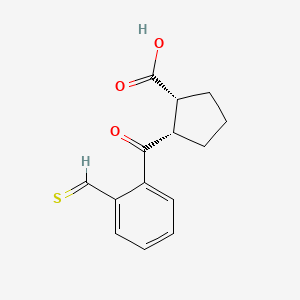
![Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)-](/img/structure/B15205354.png)
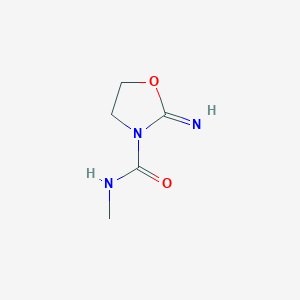
![2-(Chloromethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B15205368.png)
![1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene](/img/structure/B15205372.png)
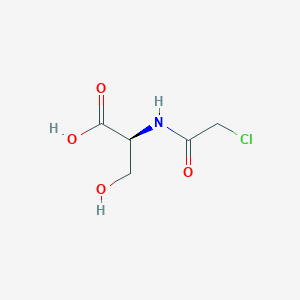

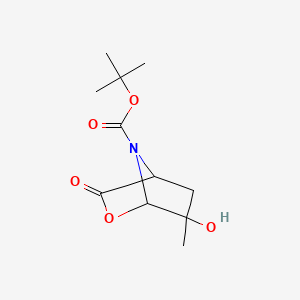
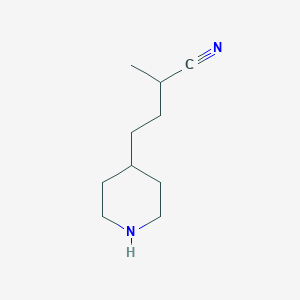
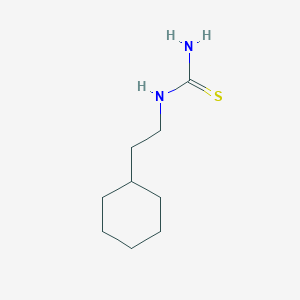
![[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide](/img/structure/B15205409.png)
